molecular formula C25H29N3O5 B11020038 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)propanamide

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)propanamide

Cat. No.: B11020038
M. Wt: 451.5 g/mol
InChI Key: HTUVXZFKNMLVDU-UHFFFAOYSA-N
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Description

This compound belongs to the isoindoloquinazolinone class, characterized by a fused isoindole-quinazoline core with methoxy and ketone functional groups at positions 9,10 and 5,11, respectively. Its synthesis likely involves multi-step cyclization and amidation protocols, as inferred from analogous procedures in and .

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-methylbutyl)propanamide

InChI

InChI=1S/C25H29N3O5/c1-15(2)11-13-26-20(29)12-14-27-23-17-9-10-19(32-3)22(33-4)21(17)25(31)28(23)18-8-6-5-7-16(18)24(27)30/h5-10,15,23H,11-14H2,1-4H3,(H,26,29)

InChI Key

HTUVXZFKNMLVDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CCN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoloquinazolinone core, which can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a phthalic anhydride. This intermediate is then subjected to further functionalization to introduce the dimethoxy and dioxo groups.

The final step involves the coupling of the functionalized isoindoloquinazolinone with N-(3-methylbutyl)propanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into hydroxyl groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) can be employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

The compound’s potential biological activity can be explored in various assays to determine its effects on cellular processes. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)propanamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative attributes:

Compound Name Core Structure Side Chain Substituent Molecular Weight (g/mol) Key Properties/Bioactivity Reference
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)propanamide (Target) Isoindoloquinazolinone N-(3-methylbutyl) ~495 (estimated) High lipophilicity; potential kinase inhibition -
Y042-7514: 3-[9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]-N-(3-pyridyl)propanamide Isoindoloquinazolinone N-(3-pyridyl) ~483 (estimated) Improved solubility (polar group); possible H-bonding interactions [7]
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide Isoindoloquinazolinone N-(propan-2-yl) ~453 (estimated) Reduced steric bulk; faster metabolic clearance [2]
Compound 131: 5-methyl-3-(3-prop-2-ynyloxy-phenyl)-2-{1-[9H-purin-6-ylamino]ethyl}-3H-quinazolin-4-one Quinazolinone Purine-aminoethyl; propargyl 467 (measured) DNA/protein kinase targeting; antitumor activity [8]

Key Observations:

In contrast, Y042-7514’s pyridyl group introduces polar aromaticity, improving solubility and enabling hydrogen bonding with biological targets . The isopropyl variant () exhibits intermediate properties, balancing moderate lipophilicity with faster hepatic metabolism due to reduced steric hindrance .

Core Structure Modifications: Compounds like 131 () replace the isoindoloquinazolinone core with a simpler quinazolinone scaffold, reducing rigidity but enabling broader synthetic accessibility. This simplification may compromise target specificity compared to the fused core in the target compound .

However, the purine-modified Compound 131 () likely targets nucleotide-binding domains, illustrating divergent mechanisms despite structural similarities .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s fused heterocyclic core requires precise cyclization conditions, as seen in and , where 1,4-dioxane and triethylamine are critical for maintaining reaction efficiency .
  • Structure-Activity Relationships (SAR) :
    • Bulky substituents (e.g., 3-methylbutyl) may prolong half-life but necessitate formulation strategies to mitigate solubility limitations.
    • Polar groups (e.g., pyridyl in Y042-7514) enhance target engagement but could increase susceptibility to metabolic oxidation .
  • Unresolved Questions : Direct bioactivity data for the target compound are absent in the provided evidence. Comparative studies with Y042-7514 and isopropyl analogues are needed to validate hypothesized kinase inhibition or cytotoxic effects.

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